2-クロロ-1-(3,4-ジヒドロ-2H-1,4-ベンゾチアジン-4-イル)プロパン-1-オン

説明

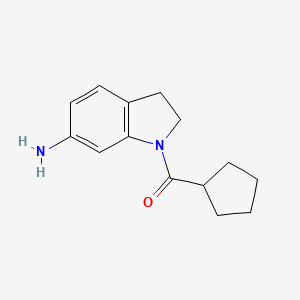

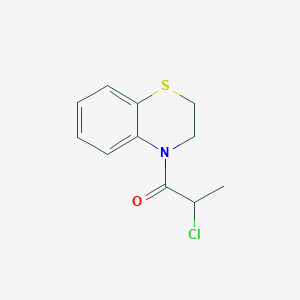

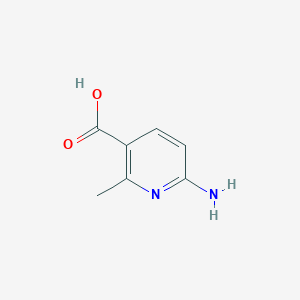

2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is a useful research compound. Its molecular formula is C11H12ClNOS and its molecular weight is 241.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

当社の化合物と関連する1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、抗菌特性を有することが報告されています 。これは、「2-クロロ-1-(3,4-ジヒドロ-2H-1,4-ベンゾチアジン-4-イル)プロパン-1-オン」が、新しい抗菌剤の開発に使用される可能性があることを示唆しています。

抗ウイルス活性

同様に、1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、抗ウイルス活性も示すことがわかりました 。これは、「2-クロロ-1-(3,4-ジヒドロ-2H-1,4-ベンゾチアジン-4-イル)プロパン-1-オン」を抗ウイルス薬の研究開発に使用できる可能性を開きます。

降圧特性

1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、その降圧特性について研究されてきました 。これは、「2-クロロ-1-(3,4-ジヒドロ-2H-1,4-ベンゾチアジン-4-イル)プロパン-1-オン」が、高血圧の治療に使用される可能性があることを示唆しています。

抗糖尿病活性

1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、抗糖尿病活性を持つことが報告されています 。これは、「2-クロロ-1-(3,4-ジヒドロ-2H-1,4-ベンゾチアジン-4-イル)プロパン-1-オン」が、抗糖尿病薬の研究開発に使用される可能性があることを示しています。

抗癌特性

1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、抗癌特性を示すことがわかりました 。これは、「2-クロロ-1-(3,4-ジヒドロ-2H-1,4-ベンゾチアジン-4-イル)プロパン-1-オン」が、新しい抗癌剤の開発に使用される可能性があることを示唆しています。

KATPチャネル活性化

一連の4H-1,2,4-ベンゾチアジアジン-1,1-ジオキシドが報告され、膵内分泌組織および血管平滑筋組織におけるKATPチャネル活性化物質として評価されました 。これは、「2-クロロ-1-(3,4-ジヒドロ-2H-1,4-ベンゾチアジン-4-イル)プロパン-1-オン」が、KATPチャネルを活性化する薬剤の研究開発に使用される可能性があることを示唆しています。

AMPA受容体モジュレーション

1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、AMPA受容体モジュレーション活性を有することが報告されています 。これは、「2-クロロ-1-(3,4-ジヒドロ-2H-1,4-ベンゾチアジン-4-イル)プロパン-1-オン」が、AMPA受容体をモジュレートする薬剤の研究開発に使用される可能性があることを示しています。

抗菌特性

新規な1,4-ベンゾチアジン誘導体が合成され、さまざまな微生物に対して説得力のある抗菌活性を示すことがわかりました 。これは、「2-クロロ-1-(3,4-ジヒドロ-2H-1,4-ベンゾチアジン-4-イル)プロパン-1-オン」が、新しい抗菌剤の開発に使用される可能性があることを示唆しています。

作用機序

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are known to contribute to the activity of similar compounds .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .

Result of Action

Similar compounds have been reported to exhibit various pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Such factors can significantly impact the pharmacological activity of similar compounds .

生化学分析

Biochemical Properties

2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase (GST) and superoxide dismutase (SOD). These interactions are primarily mediated through the compound’s electrophilic chloro group, which can form covalent bonds with nucleophilic residues in the active sites of these enzymes .

Cellular Effects

The effects of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function. For instance, it can induce the expression of pro-apoptotic genes such as Bax and downregulate anti-apoptotic genes like Bcl-2 .

Molecular Mechanism

At the molecular level, 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes by covalent modification of their active sites. The compound’s chloro group reacts with nucleophilic amino acid residues, leading to enzyme inactivation. Additionally, it can bind to DNA and interfere with transcriptional processes, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in cell culture studies has shown that it can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhanced antioxidant activity and reduced oxidative stress. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to form covalent adducts with cellular proteins and DNA .

Metabolic Pathways

2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism also involves conjugation with glutathione, which facilitates its excretion from the body .

Transport and Distribution

Within cells and tissues, 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, which aids in its distribution to various tissues. Additionally, the compound can be taken up by cells through active transport mechanisms, where it accumulates in specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within the cell .

特性

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzothiazin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNOS/c1-8(12)11(14)13-6-7-15-10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGGQZFOKULPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCSC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451737.png)

![2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B1451738.png)

![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)

![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)